CJ-15161 is a synthetic compound classified as an opioid kappa receptor agonist. It has garnered attention for its potential application in pain management and analgesic therapy. The chemical structure of CJ-15161 is represented by the molecular formula C23H32ClN3O2, and it is often encountered in its hydrochloride salt form. This compound is notable for its selectivity towards kappa opioid receptors, which are part of the opioid receptor family involved in modulating pain and other physiological processes.
CJ-15161 exhibits significant biological activity as a kappa opioid receptor agonist. This activity is characterized by:
The synthesis of CJ-15161 involves several key steps:
These methods highlight the compound's reliance on advanced organic synthesis techniques, particularly those involving transition metal catalysis.
CJ-15161 is primarily explored for its potential applications in:
Studies on CJ-15161's interactions focus on its binding affinity and efficacy at kappa opioid receptors. Key findings include:
Several compounds share similarities with CJ-15161 in terms of structure and biological activity. Notable examples include:
Compound Name | Structure Similarity | Primary Activity |
---|---|---|
U50,488 | Kappa agonist | Analgesic |
Salvinorin A | Natural kappa agonist | Hallucinogenic properties |
Dynorphin | Endogenous peptide | Pain modulation |
CJ-15161 stands out due to its specific design aimed at enhancing analgesic effects while reducing addiction potential compared to traditional opioids. Its distinct synthesis pathway utilizing palladium-catalyzed reactions further differentiates it from naturally occurring compounds like Salvinorin A and endogenous peptides such as dynorphin.
CJ-15161 belongs to the benzamide class of KOR agonists, featuring a stereochemically defined pyrrolidinyl-phenylethylamine core (Table 1). The (S,S)-configuration at its two stereocenters is critical for receptor binding selectivity, as demonstrated by comparative studies of enantiomers.
Table 1: Chemical Identity of CJ-15161
The discovery synthesis involved two key strategies (Figure 1):
The copper-based method became preferred for scale-up due to lower catalyst costs and improved functional group tolerance.
CJ-15161 hydrochloride represents the primary salt form of the opioid κ-receptor agonist developed by Pfizer as an analgesic agent [1] [2]. This hydrochloride salt demonstrates the classical pharmaceutical approach of salt formation to enhance drug properties while maintaining the pharmacological activity of the parent compound.
The hydrochloride salt of CJ-15161 exhibits distinct structural and physicochemical characteristics compared to the free base form. The molecular formula C23H32ClN3O2 indicates the incorporation of one hydrochloric acid molecule per CJ-15161 molecule, resulting in a molecular weight of 417.98 g/mol [1] [3]. This represents a molecular weight increase of 36.47 g/mol compared to the free base form.
The elemental composition of CJ-15161 hydrochloride demonstrates the following distribution: carbon (66.09%), hydrogen (7.72%), chlorine (8.48%), nitrogen (10.05%), and oxygen (7.66%) [1] [3]. The stereochemical configuration remains absolute with two defined stereocenters (2/2), maintaining the (S,S)-configuration critical for receptor binding selectivity [4] [5].
The IUPAC nomenclature identifies this compound as 4-(((S)-2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide hydrochloride [2] [6]. The InChI Key UIDQSFVIAHCPLD-UMIAIAFLSA-N provides a unique identifier for this specific salt form [2] [5].
Table 1: CJ-15161 Hydrochloride Structural Properties
Property | Value |
---|---|
Molecular Formula | C23H32ClN3O2 |
Molecular Weight | 417.98 g/mol |
Exact Mass | 417.972 |
CAS Number | 204970-99-0 |
Stereochemistry | Absolute |
Defined Stereocenters | 2/2 |
Optical Activity | Unspecified |
The hydrochloride salt form demonstrates enhanced stability characteristics compared to the free base, primarily due to the ionic interactions between the protonated amine and the chloride counterion [7] [8]. This salt formation typically enhances thermal stability, as salt forms generally exhibit higher melting points and improved thermal decomposition profiles compared to their corresponding free bases [9] .
Chemical stability is significantly improved in the hydrochloride form, with enhanced resistance to degradation under various environmental conditions [11] [7]. The salt form provides better protection against oxidative degradation and maintains chemical integrity over extended storage periods when stored under appropriate conditions (dry, dark environment at 0-4°C for short-term storage or -20°C for long-term storage) [11].
The hydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base, with solubility being pH-dependent and generally favoring acidic conditions where the salt remains ionized [9] . This solubility enhancement translates to improved dissolution rates, which is particularly beneficial for oral dosage forms requiring rapid drug release and absorption.
Table 2: Stability Comparison of CJ-15161 Salt Forms
Property | Hydrochloride | Free Base | Benzoate Monohydrate |
---|---|---|---|
Thermal Stability | Enhanced | Baseline | Moderate |
Chemical Stability | Improved | Lower | Enhanced |
Hygroscopicity | Potentially higher | Lower | Controlled |
Solubility Enhancement | Significant | Poor | Improved |
pH Stability | Acidic conditions | pH dependent | Broader range |
The benzoate monohydrate salt form represents an alternative pharmaceutical salt of CJ-15161, characterized by the molecular formula C30H39N3O5 and a molecular weight of 521.65 g/mol [12] [13]. This salt form incorporates benzoic acid as the counterion along with one molecule of water of hydration, creating a unique crystalline structure with specific physicochemical properties.
The benzoate monohydrate salt consists of the CJ-15161 base (C23H31N3O2), benzoic acid (C7H6O2), and one molecule of water (H2O) [12] [14]. The CAS number 646041-98-7 specifically identifies this hydrated salt form [13]. The UNII identifier U8Q66FHB1C is assigned by the FDA for regulatory purposes [15] [16].
The structural formula can be represented as CJ-15161·C7H6O2·H2O, indicating the stoichiometric relationship between the active pharmaceutical ingredient, the benzoate counterion, and the water of hydration [12] [14]. The benzoate counterion forms ionic interactions with the protonated amine functionality of CJ-15161, while the water molecule is incorporated into the crystal lattice structure through hydrogen bonding interactions.
The stereochemical configuration remains identical to other salt forms, with absolute stereochemistry and two defined stereocenters (2/2) [12] [14]. The molecular architecture maintains the essential pharmacophoric elements required for κ-opioid receptor binding and activation.
The benzoate monohydrate salt exhibits distinct physico-chemical properties that differentiate it from both the free base and hydrochloride salt forms [9] [17]. The monohydrate nature of this salt form provides controlled water content, which can influence stability, dissolution behavior, and processing characteristics.
Hygroscopicity is moderated in the monohydrate form due to the controlled water content within the crystal structure [9] [18]. This controlled hydration state can provide advantages in terms of physical stability and processing, as the water content is fixed rather than variable based on environmental humidity conditions.
The benzoate counterion contributes to the overall stability profile through its aromatic carboxylate structure, which can participate in π-π stacking interactions and hydrogen bonding within the crystal lattice [17] [19]. These interactions can contribute to enhanced chemical stability and may provide protection against degradation pathways.
Solubility characteristics of the benzoate monohydrate are expected to be intermediate between the free base and hydrochloride salt, with the benzoate providing moderate enhancement in aqueous solubility compared to the free base while potentially offering broader pH stability compared to the hydrochloride form [9] [18].
Table 3: CJ-15161 Benzoate Monohydrate Properties
Property | Value |
---|---|
Molecular Formula | C23H31N3O2·C7H6O2·H2O |
Molecular Weight | 521.65 g/mol |
CAS Number | 646041-98-7 |
UNII Identifier | U8Q66FHB1C |
Hydration State | Monohydrate |
Counterion | Benzoate |
The relationship between chemical structure and physical properties across the different salt forms of CJ-15161 demonstrates the fundamental principles of pharmaceutical salt selection and optimization [20] [21]. Each salt form exhibits distinct characteristics that can be attributed to the specific counterion and hydration state, while maintaining the essential pharmacological properties of the parent compound.
The molecular weight progression from free base (381.51 g/mol) to hydrochloride (417.98 g/mol) to benzoate monohydrate (521.65 g/mol) reflects the increasing complexity of the salt forms and their potential impact on pharmaceutical processing and formulation [1] [12] [22]. The significant molecular weight increase in the benzoate monohydrate form is attributed to both the larger benzoate counterion and the incorporated water molecule.
Counterion selection plays a crucial role in determining the overall properties of the salt form [9] [21]. The chloride ion in the hydrochloride salt provides strong ionic interactions and enhanced solubility in aqueous media, particularly under acidic conditions. The benzoate counterion offers a larger, more complex structure that can participate in additional intermolecular interactions within the crystal lattice, potentially contributing to different dissolution and stability profiles.
The presence of water of hydration in the benzoate monohydrate form introduces additional complexity to the structure-property relationship [17] [18]. Hydrated salt forms often exhibit different thermal behavior, dissolution kinetics, and storage requirements compared to their anhydrous counterparts. The controlled hydration state can provide advantages in terms of physical stability and processability.
Structural Feature | Impact on Properties | Salt Form Relevance |
---|---|---|
Counterion size | Affects crystal packing and solubility | Cl⁻ < Benzoate⁻ |
Hydration state | Influences thermal behavior and stability | Monohydrate vs anhydrous |
Ionic interactions | Determines dissolution and pH stability | Stronger with Cl⁻ |
Crystal lattice energy | Affects mechanical properties and processing | Varies with counterion |
Hydrogen bonding | Influences stability and dissolution | Enhanced in hydrated forms |
The structure-property relationships observed across CJ-15161 salt forms align with established pharmaceutical principles regarding salt selection and optimization [20] [21]. The hydrochloride salt provides enhanced solubility and rapid dissolution, making it suitable for immediate-release formulations. The benzoate monohydrate offers a balanced profile with moderate solubility enhancement and potentially improved stability characteristics.